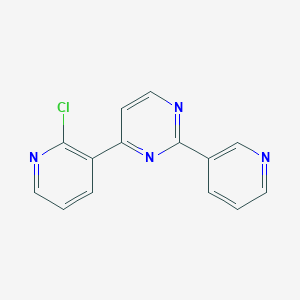

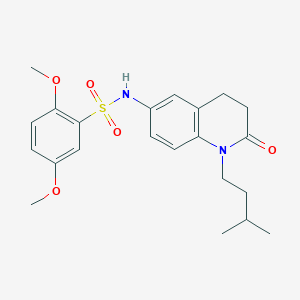

![molecular formula C20H21ClN2O2 B2998899 N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide CAS No. 478050-13-4](/img/structure/B2998899.png)

N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide” is a chemical compound that has been mentioned in the context of pharmaceutical research . It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for the treatment of anxiety disorders .

Synthesis Analysis

The synthesis of this compound involves the use of 4-chloroaniline as a raw material . The compound is formed as an intermediate in the synthesis of lorazepam, an active pharmaceutical ingredient used for the treatment of anxiety disorders . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the retrieved sources. It is known to be an intermediate in the synthesis of lorazepam , but the exact reactions it undergoes in this process are not specified.Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides, including their metabolic activation pathways leading to DNA-reactive compounds. This study provides insights into the complex biochemical interactions of similar compounds within biological systems, highlighting the metabolic pathways that could potentially involve N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide (Coleman et al., 2000).

Opioid Kappa Agonists Development

The development of novel opioid kappa agonists has led to the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, which serve as potent analgesic compounds. This research demonstrates the potential of structurally similar compounds for therapeutic applications, particularly in pain management (Costello et al., 1991).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has shown the potential of these compounds in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency. Additionally, molecular docking studies have explored their binding interactions with cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Synthesis and Anticancer Evaluation

The synthesis of thiazole derivatives and their evaluation as anticancer agents highlight the potential of this compound and related compounds in developing new anticancer drugs. These studies emphasize the importance of structural modifications to enhance biological activity and selectivity (Evren et al., 2019).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity suggest that similar compounds could serve as effective antioxidants. This research opens avenues for exploring this compound derivatives as potential antioxidants (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

Similar compounds have been found to convert arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis . This interaction with its target leads to changes in the production of prostanoids.

Biochemical Pathways

The conversion of arachidonate to pgh2 suggests that it may affect theprostanoid synthesis pathway .

Pharmacokinetics

The compound’s molecular weight is356.85 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The interaction with prostaglandin g/h synthase 1 and the subsequent changes in prostanoid production suggest that it may have effects oninflammatory responses and platelet aggregation .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[4-(4-chlorobenzoyl)-1-methylpyrrolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(24)22-17-9-5-14(6-10-17)18-11-23(2)12-19(18)20(25)15-3-7-16(21)8-4-15/h3-10,18-19H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOWVUWSUQUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CN(CC2C(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid](/img/structure/B2998818.png)

![3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2998824.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)

![6-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2998829.png)

![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)

![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)